(R)-3-amino-5-methylhexan-1-ol
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Overview
Description
®-3-amino-5-methylhexan-1-ol is an organic compound with the molecular formula C7H17NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone with a methyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-5-methylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the catalytic hydrogenation of the corresponding nitrile or imine intermediate.
Industrial Production Methods
In industrial settings, the production of ®-3-amino-5-methylhexan-1-ol often involves the use of chiral catalysts to ensure the desired enantiomer is obtained. This can include the use of chiral ligands in asymmetric hydrogenation reactions or the use of biocatalysts such as enzymes that selectively produce the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-3-amino-5-methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or other nucleophilic reagents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted alcohols or amines.
Scientific Research Applications
®-3-amino-5-methylhexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-3-amino-5-methylhexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-5-methylhexan-1-ol: The enantiomer of ®-3-amino-5-methylhexan-1-ol, with similar chemical properties but different biological activity.
3-amino-2-methylpentan-1-ol: A structurally similar compound with a different substitution pattern on the hexane backbone.
3-amino-4-methylhexan-1-ol: Another similar compound with a different position of the methyl group.
Uniqueness
®-3-amino-5-methylhexan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H17NO |
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Molecular Weight |
131.22 g/mol |
IUPAC Name |
(3R)-3-amino-5-methylhexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |
InChI Key |
ISULOSAJSWGBQR-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@H](CCO)N |
Canonical SMILES |
CC(C)CC(CCO)N |
Origin of Product |
United States |
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